N'-(furan-2-ylmethyl)-N,N-diphenylbutanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(furan-2-ylmethyl)-N,N-diphenylbutanediamide is an organic compound that features a furan ring, a diphenyl group, and a butanediamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(furan-2-ylmethyl)-N,N-diphenylbutanediamide typically involves the reaction of furan-2-carboxaldehyde with diphenylamine and butanediamide under specific conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings . The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction conditions are optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave reactors can be scaled up, and the reaction conditions can be optimized for industrial applications. The crude products are typically purified by crystallization or flash chromatography to obtain the final compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(furan-2-ylmethyl)-N,N-diphenylbutanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and various substituted furan derivatives. These products can have different applications depending on their specific chemical properties .
Wissenschaftliche Forschungsanwendungen
N’-(furan-2-ylmethyl)-N,N-diphenylbutanediamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N’-(furan-2-ylmethyl)-N,N-diphenylbutanediamide involves its interaction with specific molecular targets and pathways. The furan ring and diphenyl groups allow the compound to bind to various biomolecules, including proteins and enzymes. This binding can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N’-(furan-2-ylmethyl)-N,N-diphenylbutanediamide include:
- N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
- N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives
Uniqueness
N’-(furan-2-ylmethyl)-N,N-diphenylbutanediamide is unique due to its specific combination of a furan ring, diphenyl group, and butanediamide moiety. This unique structure allows it to exhibit distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C21H20N2O3 |
---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-N',N'-diphenylbutanediamide |
InChI |
InChI=1S/C21H20N2O3/c24-20(22-16-19-12-7-15-26-19)13-14-21(25)23(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-12,15H,13-14,16H2,(H,22,24) |
InChI-Schlüssel |
QDKMFWBFKNEYMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCC(=O)NCC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.